5-Chloro-3-methoxy-2-phenylpyridine
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Overview
Description
5-Chloro-3-methoxy-2-phenylpyridine is a chemical compound with the molecular formula C12H10ClNO and a molecular weight of 219.67 g/mol . It is a pyridine derivative, characterized by the presence of a chloro group at the 5-position, a methoxy group at the 3-position, and a phenyl group at the 2-position of the pyridine ring . This compound is primarily used in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methoxy-2-phenylpyridine typically involves the reaction of 2-chloro-5-nitropyridine with phenylboronic acid in the presence of a palladium catalyst, followed by reduction and methylation . The reaction conditions often include the use of solvents such as ethanol or toluene, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methoxy-2-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-Chloro-3-methoxy-2-phenylpyridine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-methoxy-2-phenylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methoxy-5-phenylpyridine: Similar structure but different substitution pattern.
5-Chloro-2-methoxy-3-phenylpyridine: Similar structure with different positions of the methoxy and phenyl groups.
Uniqueness
5-Chloro-3-methoxy-2-phenylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and interactions are required .
Properties
Molecular Formula |
C12H10ClNO |
---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
5-chloro-3-methoxy-2-phenylpyridine |
InChI |
InChI=1S/C12H10ClNO/c1-15-11-7-10(13)8-14-12(11)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
CNDLIBKLRHRSHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
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